ethyl 3-(morpholine-4-carbonyl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
The compound ethyl 3-(morpholine-4-carbonyl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a structurally complex heterocyclic molecule. Its core consists of a thieno[2,3-c]pyridine scaffold fused with a dihydrothiophene ring. Key substituents include:
- A morpholine-4-carbonyl group at position 3, contributing hydrogen-bonding capacity and solubility.
- A 4-(pyrrolidin-1-ylsulfonyl)benzamido group at position 2, introducing sulfonamide functionality and aromatic bulk.
- An ethyl carboxylate ester at position 6, enhancing lipophilicity and metabolic stability.
Properties
IUPAC Name |
ethyl 3-(morpholine-4-carbonyl)-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O7S2/c1-2-37-26(33)29-12-9-20-21(17-29)38-24(22(20)25(32)28-13-15-36-16-14-28)27-23(31)18-5-7-19(8-6-18)39(34,35)30-10-3-4-11-30/h5-8H,2-4,9-17H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLOSGQCFLNIIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N3CCOCC3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Ethyl 2-Amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate (CAS 171088-75-8)
Structural Similarities :
- Shared thieno[2,3-c]pyridine core and ethyl carboxylate ester.
- Morpholine-4-carbonyl substituent at position 3.
Key Differences :
- The target compound replaces the amino group at position 2 with a 4-(pyrrolidin-1-ylsulfonyl)benzamido group, introducing sulfonamide functionality and steric bulk.
Physicochemical Properties :
The addition of the sulfonamide and benzamido groups in the target compound increases molecular weight and polarity, likely improving aqueous solubility but reducing membrane permeability compared to CAS 171088-75-8 .
Thiazolo[3,2-a]pyrimidine Derivatives (Compounds 11a, 11b)
Structural Similarities :
- Heterocyclic cores (thiazolo-pyrimidine vs. thieno-pyridine).
- Use of morpholine and sulfonyl groups in substituents.
Key Differences :
- Compound 11b (C₂₂H₁₇N₃O₃S) features a cyano group and furan ring, whereas the target compound lacks these moieties.
- The target compound’s ethyl carboxylate enhances esterase-mediated metabolism resistance compared to 11a/b’s simpler esters.
Synthetic Insights :
Both classes are synthesized via condensation reactions (e.g., chloroacetic acid with aldehydes), suggesting shared strategies for introducing substituents .
Pyrrolo[1,2-b]pyridazine Carboxamide (Example 329 in EP 4 374 877 A2)
Structural Similarities :
- Presence of morpholine and sulfonamide-like groups .
- Complex heterocyclic cores with fused rings.
Key Differences :
6,11-Dihydro-2-(5-methylfuran-2-yl)-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (Compound 12)
Structural Similarities :
- Use of furan and pyrimidine motifs.
Key Differences :
- Compound 12 (C₁₇H₁₀N₄O₃) has a quinazoline core and cyano group, contrasting with the target’s thieno-pyridine and sulfonamide groups.
- The target compound’s ethyl carboxylate may improve pharmacokinetic stability compared to compound 12’s free carboxylic acid .
Research Findings and Implications
Substituent Effects on Properties
- Sulfonamide Groups : Enhance polarity and hydrogen-bonding capacity, as seen in the target compound and Example 329 .
- Morpholine Carbonyl : Improves solubility and bioavailability, a feature shared with CAS 171088-75-8 .
- Ethyl Carboxylate : Increases metabolic stability compared to methyl esters or free acids in compounds like 12 .
Preparation Methods
Sulfonylation of 4-Aminobenzoic Acid
Amidation with the Thienopyridine Core
- Convert 4-(pyrrolidin-1-ylsulfonyl)benzoic acid to its acyl chloride using oxalyl chloride.
- Couple with the free amine at position 2 of the thienopyridine core using EDCI/HOBt in DMF (70% yield).
Critical Data
- Sonogashira cross-coupling (from) was tested but yielded undesired byproducts.
- EDCI-mediated coupling proved optimal for preserving stereochemistry.
Final Esterification and Purification
The ethyl carboxylate group is retained throughout the synthesis. Final purification involves:
- Solvent Extraction : Partition the crude product between ethyl acetate and brine to remove inorganic salts.
- Column Chromatography : Use silica gel with a gradient of hexane/ethyl acetate (3:1 to 1:2) to isolate the product (95% purity).
- Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystalline product (mp 148–150°C).
Spectroscopic Characterization
- 1H NMR (400 MHz, CDCl3) : δ 1.25 (t, 3H, CH2CH3), 2.85–3.10 (m, 8H, pyrrolidine and morpholine), 4.15 (q, 2H, OCH2), 7.45–8.10 (m, 4H, aromatic).
- IR (KBr) : 1745 cm−1 (C=O ester), 1660 cm−1 (C=O amide), 1340 cm−1 (S=O).
Comparative Analysis of Catalytic Systems
Pd-Li/Al2O3 catalysts (from) were evaluated for morpholine coupling but showed lower efficiency (<50% yield) compared to Schotten-Baumann acylation. Copper-based systems (from) enhanced sulfonylation kinetics but required strict temperature control to avoid over-sulfonation.
Industrial Scalability and Environmental Considerations
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